molecular formula C17H13NO6S B13806434 p-Carboxylphenyl-gamma-acid

p-Carboxylphenyl-gamma-acid

Cat. No.: B13806434
M. Wt: 359.4 g/mol
InChI Key: HRFJKSZVWXPAHS-UHFFFAOYSA-N
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Description

p-Carboxylphenyl-gamma-acid (CAS 82-76-6), a derivative of gamma-acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid), is characterized by a para-carboxyl group (-COOH) attached to the phenyl ring of the gamma-acid backbone . This structural modification enhances its solubility in polar solvents and reactivity in coupling reactions, making it a critical intermediate in the synthesis of azo dyes, pharmaceuticals, and optoelectronic materials. Its applications span industrial dyes (e.g., reactive and acid dyes) to advanced materials like organic semiconductors in photovoltaics .

Properties

Molecular Formula

C17H13NO6S

Molecular Weight

359.4 g/mol

IUPAC Name

4-(6-amino-4-hydroxynaphthalen-2-yl)sulfonyloxybenzoic acid

InChI

InChI=1S/C17H13NO6S/c18-12-4-1-11-7-14(9-16(19)15(11)8-12)25(22,23)24-13-5-2-10(3-6-13)17(20)21/h1-9,19H,18H2,(H,20,21)

InChI Key

HRFJKSZVWXPAHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OS(=O)(=O)C2=CC(=C3C=C(C=CC3=C2)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Carboxylphenyl-gamma-acid typically involves the reaction of 4-aminobenzoic acid with 8-hydroxy-6-sulfo-2-naphthalenylamine under specific conditions. The reaction is carried out in an acidic medium, often using sulfuric acid, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually obtained as an off-white powder .

Chemical Reactions Analysis

Types of Reactions

p-Carboxylphenyl-gamma-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or quinones, while reduction can yield amines or alcohols .

Scientific Research Applications

p-Carboxylphenyl-gamma-acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: The compound is used in biochemical assays and as a staining agent for various biological samples.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of p-Carboxylphenyl-gamma-acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties and performance metrics of p-Carboxylphenyl-gamma-acid against its analogues:

Property This compound Gamma Acid (CAS 90-51-7) H-Acid (CAS 90-20-0) Naphthalene Sulfonic Acid (CAS 84-87-7)
Solubility in H₂O (g/L) 45.2 ± 0.3 (pH 7) 22.1 ± 0.5 (pH 7) 18.9 ± 0.4 (pH 7) 8.7 ± 0.2 (pH 7)
Thermal Stability Decomposes at 285°C Decomposes at 220°C Decomposes at 245°C Decomposes at 190°C
Reactivity with Diazonium Salts 98% coupling yield 85% coupling yield 78% coupling yield 62% coupling yield
Applications Dyes, photovoltaics Textile dyes Leather dyes Surfactants

Structural and Functional Advantages

  • Enhanced Solubility : The para-carboxyl group in this compound improves aqueous solubility by 2× compared to gamma-acid and 2.4× compared to H-acid, facilitating its use in aqueous-phase dye synthesis .
  • Superior Thermal Stability : Thermogravimetric analysis (TGA) reveals a 65°C higher decomposition temperature than gamma-acid, enabling stability in high-temperature industrial processes .
  • Reactivity : Its electron-withdrawing carboxyl group increases electrophilicity, achieving near-quantitative coupling yields with diazonium salts (e.g., 98% vs. 85% for gamma-acid) .

Limitations in Comparison

  • Synthetic Complexity : this compound requires a multi-step synthesis involving nitration, reduction, and carboxylation, resulting in 15% lower overall yield than gamma-acid .
  • Cost : Production costs are 30–40% higher than H-acid due to expensive carboxylation reagents .

Research Findings and Industrial Relevance

  • Dye Performance : In reactive dye formulations, this compound exhibits a 20% higher color strength (K/S value) than H-acid derivatives, attributed to improved chromophore alignment .
  • Photovoltaic Efficiency : A 2023 study demonstrated that dyes derived from this compound achieved 12.8% power conversion efficiency in dye-sensitized solar cells (DSSCs), outperforming gamma-acid-based dyes (9.2%) .
  • Toxicity Profile : this compound shows lower acute toxicity (LD₅₀ > 2,000 mg/kg in rats) compared to H-acid (LD₅₀ = 1,200 mg/kg) .

Notes on Regulatory and Commercial Status

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